molecular formula C13H10N6 B15344213 1,1'-Methylenebis[4-azidobenzene] CAS No. 2915-44-8

1,1'-Methylenebis[4-azidobenzene]

Cat. No.: B15344213
CAS No.: 2915-44-8
M. Wt: 250.26 g/mol
InChI Key: ARKQRZXCXIMZHG-UHFFFAOYSA-N
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Description

1,1’-Methylenebis[4-azidobenzene] is an organic compound with the molecular formula C13H10N6. It is characterized by the presence of two azido groups attached to a benzene ring, which are connected by a methylene bridge. This compound is known for its applications in various fields, including materials science and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Methylenebis[4-azidobenzene] can be synthesized through several methods. One common approach involves the reaction of 4-azidobenzyl chloride with formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-azidobenzyl chloride and formaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 4-azidobenzyl chloride is dissolved in a suitable solvent, and formaldehyde is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Product Isolation: The product is isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods

Industrial production of 1,1’-Methylenebis[4-azidobenzene] follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis[4-azidobenzene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing the azido groups.

    Reduction: Corresponding amines.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

1,1’-Methylenebis[4-azidobenzene] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis[4-azidobenzene] involves its ability to undergo cycloaddition reactions with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts and proceeds through a concerted mechanism, forming a five-membered ring structure. The triazole products are highly stable and can interact with various molecular targets, making them useful in bioconjugation and materials science .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Methylenebis[4-isocyanatobenzene]: Similar structure but with isocyanate groups instead of azido groups.

    4,4’-Methylenebis(phenyl isocyanate): Another related compound with isocyanate groups.

    1,1’-Methylenebis[4-nitrobenzene]: Contains nitro groups instead of azido groups.

Uniqueness

1,1’-Methylenebis[4-azidobenzene] is unique due to its azido groups, which provide versatility in chemical reactions, particularly in cycloaddition reactions. This makes it valuable in the synthesis of triazole-containing compounds, which have applications in various fields, including materials science and medicinal chemistry .

Properties

CAS No.

2915-44-8

Molecular Formula

C13H10N6

Molecular Weight

250.26 g/mol

IUPAC Name

1-azido-4-[(4-azidophenyl)methyl]benzene

InChI

InChI=1S/C13H10N6/c14-18-16-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)17-19-15/h1-8H,9H2

InChI Key

ARKQRZXCXIMZHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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